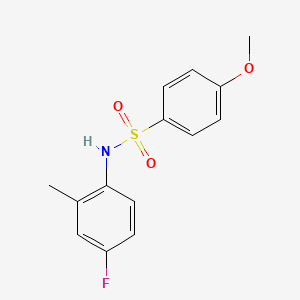

![molecular formula C22H24N4O B5374806 N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5374806.png)

N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride, also known as JNJ-31020028, is a novel and selective antagonist of the neuropeptide Y2 receptor (NPY2R) that has been developed as a potential therapeutic agent for the treatment of obesity and related metabolic disorders.

Mechanism of Action

N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride acts as a selective antagonist of the NPY2R, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems, as well as in various metabolic tissues, such as adipose tissue, liver, and pancreas. The NPY2R is known to play a key role in the regulation of food intake, energy expenditure, glucose metabolism, and lipid metabolism, through the modulation of various neurotransmitters and hormones, such as neuropeptide Y, corticotropin-releasing factor, and glucagon-like peptide-1.

Biochemical and Physiological Effects

N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been shown to have several biochemical and physiological effects that are relevant to its therapeutic potential. For example, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been found to reduce the expression of genes involved in lipogenesis and adipogenesis, and to increase the expression of genes involved in lipolysis and thermogenesis, in adipose tissue. Moreover, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been shown to increase the secretion of insulin and glucagon-like peptide-1, and to decrease the secretion of glucagon, in pancreatic islets. These effects are thought to contribute to the beneficial metabolic effects of N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride, such as the reduction of body weight and improvement of glucose tolerance.

Advantages and Limitations for Lab Experiments

N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has several advantages for lab experiments, such as its high potency, selectivity, and specificity for the NPY2R, as well as its favorable pharmacokinetic and pharmacodynamic properties. However, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride also has some limitations, such as its relatively short half-life and its limited solubility in aqueous solutions. These limitations may affect the design and interpretation of experiments, and may require the use of appropriate controls and optimization of experimental conditions.

Future Directions

N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has several potential future directions for research and development, such as the evaluation of its long-term safety and efficacy in clinical trials, the identification of its optimal dosing regimen and patient population, the investigation of its potential combination therapy with other anti-obesity drugs, and the exploration of its effects on other metabolic pathways and disease states. Moreover, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride may also have applications in other fields, such as neuroscience, endocrinology, and oncology, where the NPY2R is known to play a role.

Synthesis Methods

The synthesis of N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-(1H-pyrazol-1-yl)benzylamine with 2-(3-pyrrolidinyl)benzoyl chloride, followed by N-methylation with methyl iodide. The final product is obtained as a hydrochloride salt, which is a white crystalline solid with a high purity and good yield.

Scientific Research Applications

N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been extensively studied in preclinical models of obesity and related metabolic disorders, such as type 2 diabetes and dyslipidemia. In these studies, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been shown to reduce food intake, body weight gain, and adiposity, as well as to improve glucose tolerance and insulin sensitivity. Moreover, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been found to have a favorable safety and tolerability profile in animal models, with no significant adverse effects on vital organs or behavior.

properties

IUPAC Name |

N-methyl-N-[(4-pyrazol-1-ylphenyl)methyl]-2-pyrrolidin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c1-25(16-17-7-9-19(10-8-17)26-14-4-12-24-26)22(27)21-6-3-2-5-20(21)18-11-13-23-15-18/h2-10,12,14,18,23H,11,13,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTVJUVXRYYNJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)C3=CC=CC=C3C4CCNC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

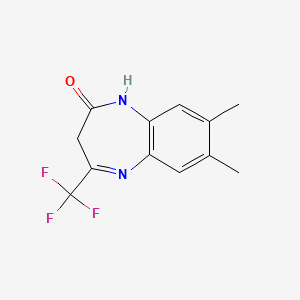

![3-[(4-ethyl-1-piperazinyl)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5374725.png)

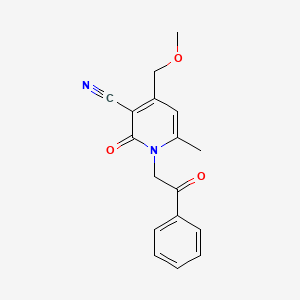

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5374733.png)

![2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide](/img/structure/B5374741.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5374747.png)

![ethyl 5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374768.png)

![3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374785.png)

![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5374788.png)

![methyl {4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetate](/img/structure/B5374790.png)

![1-(2-thienyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5374804.png)

![(1R,5R,11aS)-3-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5374814.png)

![N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B5374821.png)